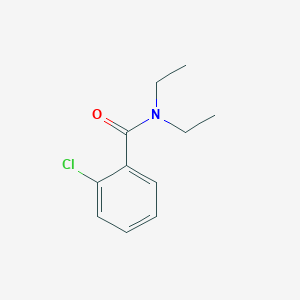

2-Chloro-N,N-diethylbenzamide

Description

Properties

IUPAC Name |

2-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJHBUKIOBJCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145863 | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10345-79-6 | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10345-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10345-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T63XHT64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N,N-diethylbenzamide

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chloro-N,N-diethylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Overview of the Synthesis Pathway

The most common and industrially scalable synthesis of this compound is a two-step process commencing from 2-chlorobenzoic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent and final step is the amidation of the synthesized 2-chlorobenzoyl chloride with diethylamine to yield the target compound.

Detailed Synthesis Pathway

The overall synthesis can be visualized as a sequence of two primary reactions:

Navigating the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-N,N-diethylbenzamide

Disclaimer: Information regarding the specific mechanism of action of 2-Chloro-N,N-diethylbenzamide is not extensively available in current scientific literature. This guide leverages the comprehensive research conducted on its close structural analog, N,N-Diethyl-meta-toluamide (DEET), to provide a detailed putative framework for its biological activity. The principles and pathways described herein are based on the well-documented effects of DEET and should be considered as a predictive model for this compound, pending further specific investigation.

Executive Summary

This compound is a benzamide derivative with potential applications in pharmaceuticals and agrochemicals.[1] While its precise mechanism of action remains to be fully elucidated, its structural similarity to the widely used insect repellent DEET suggests a multi-modal interaction with biological systems, particularly the chemosensory and nervous systems of insects. This technical guide synthesizes the current understanding of DEET's mechanism of action as a proxy to hypothesize the functional pathways of this compound. The proposed mechanisms include olfactory and gustatory receptor modulation, as well as potential neurological interference. This document provides an in-depth overview of these systems, supported by quantitative data from DEET studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Putative Molecular Targets and Mechanisms of Action

The biological activity of DEET, and by extension potentially this compound, is not attributed to a single, discrete mechanism but rather a complex interplay with multiple protein targets.[2] These can be broadly categorized into chemosensory and neurological targets.

Chemosensory Disruption

The primary and most studied mechanism of DEET is its ability to disrupt the insect's ability to locate a host through its sense of smell (olfaction) and taste (gustation).[2][3]

DEET is thought to interfere with insect olfactory systems through several proposed hypotheses:[3][4]

-

Odorant Receptor (OR) Inhibition: DEET may act as an inhibitor of ORs that are responsible for detecting key human attractants like lactic acid and carbon dioxide.[3][5] By blocking these receptors, the insect is effectively "blinded" to the presence of a host.[3][6] Some studies have identified specific ORs, such as the Orco co-receptor, as being crucial for DEET's repellent effect in insects like Drosophila melanogaster and Aedes aegypti.[3]

-

"Smell and Avoid" Hypothesis: This theory posits that insects find the smell of DEET itself to be noxious and actively avoid it.[3][4] This suggests that DEET activates specific ORs that are hardwired to an aversion circuit in the insect brain.[3][6]

-

"Bewilderment" or "Confusant" Hypothesis: DEET may scramble the normal pattern of olfactory neuron activation, creating a confusing sensory signal that disrupts host-seeking behavior without necessarily being a straightforward repellent or blocker.[4][6]

-

Masking Effect: An alternative hypothesis suggests that DEET reduces the volatility of attractive human skin odorants, thereby "masking" the host from the insect.[4]

Insects can also detect non-volatile chemicals through contact via gustatory receptors (GRs) located on their legs, mouthparts, and wings.[2] DEET is known to activate bitter-sensing gustatory receptor neurons, leading to a strong aversion upon contact.[2][7] This contact repellency provides a second line of defense.

Neurological Interference

Beyond its effects on chemosensation, evidence suggests that DEET can also act directly on the insect's nervous system.

DEET has been shown to have excitatory effects on the central nervous system of insects, a mechanism that appears to be independent of its repellent action.[8][9] Studies suggest that DEET targets octopaminergic pathways.[8][9] Octopamine is a key neurotransmitter in insects, analogous to noradrenaline in vertebrates, and is involved in various physiological processes. DEET's neuroexcitatory effects can be blocked by phentolamine, an octopamine receptor antagonist.[8][9] This interaction can lead to neurotoxicity in insects.[8]

In mammalian neurons, DEET has been found to block sodium (Na+) and potassium (K+) channels at micromolar concentrations.[8][9] While this has been studied in rat cortical neurons, it suggests a potential for similar interactions with insect ion channels, which could contribute to its overall neurological effects.[8]

Some studies have investigated DEET as a potential inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. However, the general consensus is that DEET is a very poor inhibitor of AChE, with IC50 values in the millimolar range, suggesting this is not its primary mode of action for either repellency or toxicity.[8][9][10]

Quantitative Data (Based on DEET)

The following tables summarize key quantitative data from studies on DEET, which may serve as a reference for future investigations into this compound.

Table 1: Efficacy and Toxicity of DEET

| Parameter | Species | Value | Reference |

| Acute Dermal LD50 | Rabbit | 4280 mg/kg | [5] |

| Acute Oral LD50 | Rat | ~3000 mg/kg | [8] |

| Topical LD50 | Mosquito | ~1.5 µg/mg | [9] |

| Acute LC50 (4-hr exposure) | Male Mice | 1369 mg/m³ | [11] |

| Complete Protection Time (20% DEET) | Culex quinquefasciatus | ~6.0 hours | [12] |

Table 2: In Vitro Activity of DEET

| Target | Species | Value (IC50/EC50) | Reference |

| Acetylcholinesterase (AChE) | Drosophila melanogaster | 6-12 mM (IC50) | [9][13] |

| Acetylcholinesterase (AChE) | Musca domestica | 6-12 mM (IC50) | [9][13] |

| Acetylcholinesterase (AChE) | Human | 6-12 mM (IC50) | [9][13] |

| Housefly Larval CNS | Musca domestica | 120 µM (EC50) | [9][13] |

| Sodium (Na+) Channels | Rat (cortical neurons) | Micromolar range (IC50) | [8][9] |

| Potassium (K+) Channels | Rat (cortical neurons) | Micromolar range (IC50) | [8][9] |

Experimental Protocols

The following are outlines of key experimental procedures used to investigate the mechanism of action of repellents like DEET.

Laboratory Arm-in-Cage Repellency Assay

This is a standard method to evaluate the efficacy of topical repellents.[12]

Objective: To determine the Complete Protection Time (CPT) of a repellent formulation.[12]

Procedure:

-

Subject Preparation: Healthy adult volunteers provide informed consent. On the day of testing, subjects avoid using fragrances or lotions.[12]

-

Control Test: Before repellent application, the volunteer exposes an untreated forearm to a cage of mosquitoes to confirm their host-seeking behavior (avidity).[12]

-

Repellent Application: A precise and uniform dose of the test compound is applied to a defined area on the volunteer's forearm.[12]

-

Exposure: At set intervals (e.g., every 30-60 minutes) after application, the treated arm is inserted into the mosquito cage for a short, fixed period (e.g., 3 minutes).[12]

-

Observation: The number of mosquito landings and probing attempts are recorded.[12]

-

Endpoint: The test is concluded when a confirmed bite occurs. The time from application to the first confirmed bite is the CPT.[12]

Electrophysiological Recordings (e.g., Electroantennography)

This technique measures the electrical responses of an insect's antenna to volatile chemical stimuli.

Objective: To assess the activation or inhibition of olfactory receptor neurons by a specific compound.

Procedure:

-

Preparation: An insect antenna is excised and mounted between two electrodes.

-

Stimulus Delivery: A controlled puff of air containing a known concentration of the test compound (e.g., DEET) is delivered over the antenna.

-

Recording: The change in electrical potential across the antenna (the electroantennogram or EAG signal) is recorded.

-

Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory neurons responding to the stimulus. This can be compared to responses to known attractants and controls.

Competitive Binding Assays for Odorant-Binding Proteins (OBPs)

This assay determines if a compound can bind to OBPs, which are involved in transporting odorants to the olfactory receptors.[2]

Objective: To measure the binding affinity of a test compound to a specific OBP.[2]

Procedure:

-

Reagents: A fluorescent probe (e.g., 1-NPN) that binds to the hydrophobic pocket of the OBP is used.[2]

-

Initial Measurement: The fluorescence of the OBP/probe complex is measured. The probe fluoresces strongly when bound to the OBP.[2]

-

Competitive Displacement: Increasing concentrations of the test compound (e.g., DEET) are added. If the test compound binds to the same site, it will displace the fluorescent probe, causing a decrease in fluorescence.[2]

-

Data Analysis: The decrease in fluorescence is plotted against the concentration of the test compound to calculate the IC50 value, from which the binding affinity (Ki or Kd) can be determined.[2]

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be definitively established, the extensive research on DEET provides a robust framework for forming hypotheses. It is likely that this compound also acts as a multi-modal agent, disrupting insect chemosensory pathways and potentially exhibiting neurological effects. Future research should focus on direct experimental validation of these putative mechanisms for this compound. This would involve a suite of experiments including electrophysiological recordings from insect olfactory and gustatory neurons, behavioral assays to determine repellency and contact avoidance, and in vitro assays to investigate interactions with specific receptors and enzymes. Such studies will be crucial in determining its potential as a novel repellent or therapeutic agent and in understanding the structure-activity relationships within this class of compounds. Additionally, one study has pointed to a related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), acting as a DNA alkylating agent, a mechanism that is vastly different from that of DEET.[14][15] This highlights the importance of not relying solely on structural analogy and underscores the need for direct experimental investigation into the bioactivity of this compound.

References

- 1. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEET - Wikipedia [en.wikipedia.org]

- 5. DEET Technical Fact Sheet [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N,N-diethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N,N-diethylbenzamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Physicochemical Properties

This compound is a substituted benzamide with the molecular formula C₁₁H₁₄ClNO.[1] Its chemical structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a carboxamide group to which two ethyl groups are attached to the nitrogen atom.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10345-79-6 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1Cl | [1] |

| InChI Key | MZJHBUKIOBJCAW-UHFFFAOYSA-N | [1] |

Quantitative Physicochemical Data

| Property | This compound (Computed) | N,N-diethylbenzamide (Experimental) | Source |

| Melting Point | Not Available | 38-40 °C | [2] |

| Boiling Point | Not Available | 146-150 °C at 15 mmHg | [2][3] |

| XLogP3 | 2.7 | 2.4 | [1] |

| Topological Polar Surface Area | 20.3 Ų | 20.3 Ų | [1] |

| Solubility in Chloroform | Predicted to be soluble | Slightly Soluble | [2] |

| Solubility in Ethyl Acetate | Predicted to be soluble | Slightly Soluble | [2] |

| Water Solubility | Predicted to be low | Not specified |

Note: The experimental values for N,N-diethylbenzamide suggest that this compound is likely a liquid or a low-melting solid at room temperature with a high boiling point. The presence of the chloro group is expected to slightly increase its lipophilicity and boiling point compared to the parent compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties. These protocols are based on established chemical principles and procedures for similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of other N-substituted benzamides.[4]

Reaction:

2-Chlorobenzoyl chloride + Diethylamine → this compound + Triethylamine hydrochloride

Materials:

-

2-Chlorobenzoyl chloride

-

Diethylamine

-

Triethylamine (as a base)

-

Anhydrous dichloromethane (as a solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

This protocol is a standard method for determining the melting point of a solid organic compound.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

Determination of Boiling Point

This protocol is suitable for determining the boiling point of a liquid at reduced pressure.

Materials:

-

Purified this compound

-

Small-scale distillation apparatus

-

Vacuum pump and manometer

-

Heating mantle and magnetic stirrer

Procedure:

-

Set up a small-scale vacuum distillation apparatus.

-

Place a small volume of this compound and a boiling chip in the distillation flask.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 15 mmHg).

-

Begin heating the distillation flask gently with a heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

Purified this compound

-

Selected solvents (e.g., water, ethanol, chloroform)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a calibrated HPLC or UV-Vis method.

-

Calculate the solubility in the original solvent, expressed in g/L or mol/L.

Experimental Workflow for Solubility Determination:

Caption: Shake-flask method for solubility determination.

Biological Activity and Signaling Pathway

While specific studies on the biological activity of this compound are limited, the broader class of N-substituted benzamides has been shown to possess anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[][7][8]

Inhibition by Benzamide Derivatives:

It is hypothesized that benzamide derivatives, potentially including this compound, may interfere with this pathway by inhibiting the activation of the IKK complex or by preventing the degradation of IκB. This would ultimately block the nuclear translocation of NF-κB and suppress the expression of inflammatory genes.

Canonical NF-κB Signaling Pathway and Point of Inhibition:

Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition by this compound.

References

- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DIETHYLBENZAMIDE price,buy N,N-DIETHYLBENZAMIDE - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. cusabio.com [cusabio.com]

An In-depth Technical Guide to 2-Chloro-N,N-diethylbenzamide (CAS Number: 10345-79-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number provided in the topic, 26819-07-8, is not associated with 2-Chloro-N,N-diethylbenzamide in major chemical databases. The correct and widely recognized CAS number for this compound is 10345-79-6. This guide proceeds with the corrected CAS number.

Introduction

This compound is a chemical compound belonging to the class of substituted benzamides. Its structure features a benzene ring substituted with a chlorine atom at the ortho (2-) position and an N,N-diethylamido group. While research on this specific molecule is limited, the benzamide scaffold is a common feature in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. This guide aims to provide a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and a discussion of the known biological activities of structurally related compounds to inform potential research directions.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10345-79-6 | [1][2] |

| Appearance | Not specified, likely a solid or oil | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| InChI Key | MZJHBUKIOBJCAW-UHFFFAOYSA-N | [1] |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1Cl | [1] |

Synthesis and Manufacturing

Experimental Protocol: Acylation of Diethylamine

This protocol is a general procedure adapted from the synthesis of similar N,N-diethylbenzamides.[3][4]

Materials:

-

2-Chlorobenzoyl chloride

-

Diethylamine

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

-

Tertiary amine base (e.g., triethylamine or pyridine) to act as an acid scavenger

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled diethylamine solution via an addition funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Data available in spectral databases. | [1] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| IR Spectroscopy | Data available in spectral databases. | [1] |

| Mass Spectrometry | Data available in spectral databases. | [1] |

Biological Activity and Mechanism of Action

There is a significant lack of published research specifically detailing the biological activity and mechanism of action of this compound. However, the activities of structurally related compounds can provide insights into its potential pharmacological or biological profile.

Related Compounds

-

N,N-Diethylbenzamide (DEB): This parent compound, lacking the chloro-substituent, has been investigated for its insect repellent properties. A comparative study on the inhalation toxicity of DEB, N,N-diethylphenylacetamide (DEPA), and N,N-diethyl-3-methylbenzamide (DEET) in mice showed that DEB caused irreversible respiratory depression at concentrations of 277 mg/m³ and above.[5]

-

2-Chloro-N,N-diethyl-4-hydroxybenzamide: This analog, which has an additional hydroxyl group, has been studied for several potential biological activities. It has shown potential anti-inflammatory effects by inhibiting enzymes in inflammatory pathways.[6] In vitro studies have also suggested possible antibacterial and antifungal properties for this compound.[6]

-

Other Substituted Benzamides: The benzamide moiety is a well-known pharmacophore. Various substituted benzamides have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. For example, some N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[7] Additionally, other 2-chlorobenzamide derivatives have been investigated for their antimicrobial and disinfectant activities.[8]

Potential Areas of Investigation

Given the limited specific data, the following areas represent potential avenues for future research on this compound:

-

Insect Repellent/Pesticidal Activity: Building on the known properties of DEB and DEET, investigating its efficacy as an insect repellent or insecticide is a logical step.

-

Antimicrobial Activity: The general antimicrobial potential of benzamide derivatives suggests that this compound could be screened against various bacterial and fungal strains.

-

CNS Activity: The benzamide scaffold is present in several centrally acting drugs. Therefore, screening for activity on CNS targets could be a fruitful area of research.

-

Enzyme Inhibition: As seen with the 4-hydroxy analog, this compound could be tested for inhibitory activity against various enzymes, particularly those involved in inflammation or other disease pathways.

Safety and Toxicology

Conclusion

This compound (CAS 10345-79-6) is a readily synthesizable compound whose biological profile remains largely unexplored. While its physicochemical properties are documented, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and toxicology. The known activities of structurally similar compounds, including insect repellents and antimicrobials, suggest promising avenues for future research. This technical guide provides a foundation of the available knowledge on this compound, intended to aid researchers and drug development professionals in designing future studies to unlock its potential applications.

References

- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Benzamides: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of substituted benzamide derivatives, providing researchers and scientists with critical data and methodologies for advancing drug discovery.

Substituted benzamides are a versatile class of compounds that form the backbone of numerous clinically significant drugs and investigational agents. Their broad spectrum of biological activities, ranging from antipsychotic and antiemetic to anticancer and antimicrobial, stems from the chemical tractability of the benzamide scaffold, which allows for fine-tuning of its pharmacodynamic and pharmacokinetic properties. This technical guide offers a comprehensive overview of the biological landscape of substituted benzamides, presenting key quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways and workflows to empower researchers in the field.

Core Mechanisms of Action

The biological effects of substituted benzamides are diverse and target-specific. The primary mechanisms elucidated in scientific literature include:

-

Dopamine Receptor Antagonism: A cornerstone of their antipsychotic and antiemetic action is the antagonism of dopamine D2-like receptors (D2, D3, and D4).[1] By blocking dopamine's binding, these compounds modulate downstream signaling, notably inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[1] The substitution pattern on the benzamide ring significantly influences receptor affinity. For instance, amisulpride, a selective antagonist of D2/D3 receptors, demonstrates a dual dose-dependent mechanism. At low doses (e.g., 50 mg/day), it preferentially blocks presynaptic autoreceptors, leading to increased dopamine release and an antidepressant effect.[2][3][4][5] At higher doses (400-1200 mg/day), it blocks postsynaptic receptors, exerting its antipsychotic effects.[2][3][4][5]

-

Enzyme Inhibition: Substituted benzamides have been identified as potent inhibitors of several key enzymes. Certain derivatives function as Histone Deacetylase (HDAC) inhibitors, a mechanism with significant potential in cancer therapy where the benzamide moiety often acts as a zinc-binding group in the enzyme's active site.[1] Additionally, some have shown inhibitory activity against acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, making them promising candidates for treating Alzheimer's disease.[1] Specific benzamide derivatives are also known to be potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory processes.[1]

-

Modulation of Other Signaling Pathways: The biological reach of substituted benzamides extends to other critical cellular pathways. For instance, some derivatives can inhibit the Hedgehog signaling pathway by acting as smoothened (SMO) antagonists, a mechanism being explored for its anticancer properties.[6] Others have been shown to inhibit NFκB activation and induce apoptosis through distinct mechanisms, suggesting their potential as sensitizers in radio- or chemotherapy and as anti-inflammatory agents.[7]

Quantitative Biological Data

The potency and selectivity of substituted benzamides are determined through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds, offering a comparative look at their biological activity.

Table 1: Antipsychotic Activity of Substituted Benzamides

| Compound | D2 Receptor Binding (Ki, nM) | 5-HT2A Receptor Binding (Ki, nM) | 5-HT1A Receptor Binding (Ki, nM) | In vivo Activity (ED50, mg/kg) | Reference |

| Haloperidol | 1.2 | 50 | 5000 | 0.12 | [8] |

| Clozapine | 120 | 12 | 210 | 1.2 | [8] |

| Amisulpride | 2.8 | >1000 | >1000 | - | [3][5] |

| Sulpiride | 26 | >1000 | >1000 | - | [2][3] |

| 77 (1192U90) | 1.8 | 3.0 | 2.1 | 0.04 | [8] |

Table 2: Anticancer Activity of Substituted Benzamides

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 10f | Smoothened Antagonist | Daoy (Medulloblastoma) | Potent inhibition | [6] |

| BJ-13 | Induces ROS-mediated apoptosis | Gastric cancer cells | Potent activity | [9] |

| I-25 (MY-943) | Antiproliferative | MGC-803 | 0.017 | [10] |

| I-25 (MY-943) | Antiproliferative | HCT-116 | 0.044 | [10] |

| I-25 (MY-943) | Antiproliferative | KYSE450 | 0.030 | [10] |

| I-33 (MY-875) | Antiproliferative | MGC-803 | 0.027 | [10] |

| I-33 (MY-875) | Antiproliferative | HCT-116 | 0.055 | [10] |

| I-33 (MY-875) | Antiproliferative | KYSE450 | 0.067 | [10] |

| 16 | Mycobacterium tuberculosis QcrB Inhibitor | M. tuberculosis | 0.13 (IC90) | [11] |

| 22f | Mycobacterium tuberculosis QcrB Inhibitor | M. tuberculosis | 0.09 (IC90) | [11] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |

| 7a (picolinamide derivative) | 2.49 ± 0.19 | >250 | 99.40 | [12][13] |

Table 4: Fungicidal and Larvicidal Activity of Pyridine-Linked 1,2,4-Oxadiazole Benzamides

| Compound | Activity | Organism/Cell Line | Concentration | Result | Reference |

| 7a | Larvicidal | Mosquito larvae | 10 mg/L | 100% activity | [14][15][16] |

| 7a | Larvicidal | Mosquito larvae | 1 mg/L | 40% activity | [14][15][16] |

| 7h | Fungicidal | Botrytis cinerea | 50 mg/L | 90.5% inhibition | [14][15][16] |

| Fluxapyroxad | Fungicidal | Botrytis cinerea | 50 mg/L | 63.6% inhibition | [14][15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

Synthesis of Substituted Benzamides

A general approach for the synthesis of N-substituted benzamides involves the condensation of a substituted benzoyl chloride with an appropriate amine.[8]

Example: Synthesis of N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides [8]

-

Preparation of Benzoyl Chlorides: Substituted benzoic acids are treated with thionyl chloride in a suitable solvent like toluene to yield the corresponding benzoyl chlorides.

-

Condensation: The synthesized or commercially available benzoyl chlorides are then condensed with 3-(4-(4-aminobutyl)-1-piperazinyl)-1,2-benzisothiazole to produce the target benzamide derivatives.

Another common synthetic route involves the alkylation of a primary or secondary amide.

Example: Synthesis of N-methyl-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide [8]

-

Alkylation: The sodium salt of N-methylbenzamide is alkylated with 1-bromo-4-chlorobutane in dimethylformamide.

-

Displacement: The resulting chloride intermediate undergoes displacement with 3-(1-piperazinyl)-1,2-benzisothiazole to yield the final product.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of substituted benzamides for their target receptors.

Protocol: Dopamine D2 and Serotonin 5-HT1a/5-HT2 Receptor Binding Assays [8]

-

Tissue Preparation: Specific brain regions (e.g., striatum for D2, cortex for 5-HT2) are homogenized in an appropriate buffer.

-

Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]spiperone for D2 and 5-HT2, [3H]8-OH-DPAT for 5-HT1a) and varying concentrations of the test compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

In vivo models are essential for evaluating the physiological effects of substituted benzamides.

Protocol: Apomorphine-Induced Climbing in Mice [8]

-

Animal Model: Male mice are used for this assay.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Apomorphine Challenge: After a set pretreatment time, mice are challenged with a subcutaneous (s.c.) injection of apomorphine, a dopamine agonist that induces climbing behavior.

-

Behavioral Scoring: The climbing behavior is observed and scored at regular intervals.

-

Data Analysis: The dose of the test compound that reduces the apomorphine-induced climbing score by 50% (ED50) is calculated.

Anticancer Cell Proliferation Assay

Protocol: MTT Assay for Cytotoxicity [17]

-

Cell Seeding: Cancer cells (e.g., gastric cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzamide derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key concepts.

Caption: Dopamine signaling pathway and the antagonistic action of substituted benzamides.

Caption: Experimental workflow for evaluating the anticancer activity of substituted benzamides.

Caption: Hedgehog signaling pathway and the antagonistic role of specific substituted benzamides.

References

- 1. benchchem.com [benchchem.com]

- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 15. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Chloro-N,N-diethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-diethylbenzamide is a chemical compound of interest in various fields, including medicinal chemistry and drug development, due to its potential biological activities. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its properties, and guiding synthetic modifications. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this and related compounds.

Molecular Structure and Properties

This compound has the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.69 g/mol .[1] The molecule consists of a benzene ring substituted with a chlorine atom at the ortho position and an N,N-diethylcarboxamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two ethyl groups attached to the amide nitrogen. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning the two methylene (CH₂) groups and the two methyl (CH₃) groups are chemically non-equivalent and will likely show separate signals.

Expected ¹H NMR Data (based on related compounds):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |

| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~3.5 | Quartet | 2H | Methylene protons (-NCH₂CH₃) |

| ~3.2 | Quartet | 2H | Methylene protons (-NCH₂CH₃) |

| ~1.2 | Triplet | 3H | Methyl protons (-NCH₂CH₃) |

| ~1.1 | Triplet | 3H | Methyl protons (-NCH₂CH₃) |

Note: The chemical shifts for the diastereotopic ethyl groups are estimations and may appear as broad signals depending on the temperature and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| ~168 | Carbonyl carbon (C=O) |

| ~135 | Aromatic carbon attached to chlorine (C-Cl) |

| ~130 | Aromatic carbon attached to the carbonyl group (C-C=O) |

| ~127-129 | Aromatic carbons (CH) |

| ~43 | Methylene carbon (-NCH₂) |

| ~39 | Methylene carbon (-NCH₂) |

| ~14 | Methyl carbon (-CH₃) |

| ~13 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2975-2850 | Strong | Aliphatic C-H stretch |

| ~1630-1660 | Strong | Amide C=O stretch (tertiary amide) |

| ~1450-1490 | Medium | Aromatic C=C stretch |

| ~750-770 | Strong | C-Cl stretch (ortho-disubstituted) |

For a related compound, 2-Chloro-N,N-diethyl-4-hydroxybenzamide, characteristic IR stretching vibrations are observed for the amide C=O at approximately 1650 cm⁻¹ and the aromatic C-Cl bond at around 750 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

Expected Mass Spectrometry Data:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 211 and a characteristic M+2 peak at m/z 213 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to occur via two main pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical to form a stable acylium ion.

-

McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen from one of the ethyl groups to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Further fragmentation may involve the loss of the chlorine atom or other small neutral molecules.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., KBr, NaCl) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathways for this compound.

References

Toxicological Profile of 2-Chloro-N,N-diethylbenzamide: A Data Gap Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the toxicological profile of 2-Chloro-N,N-diethylbenzamide (CAS No. 10345-79-6). Following a comprehensive review of publicly available scientific literature and toxicological databases, it must be stated that no specific toxicological studies for this compound have been identified. The lack of data prevents a complete assessment of its potential hazards.

This document serves to highlight this significant data gap and provides a summary of the types of studies required to establish a comprehensive toxicological profile. Information on structurally related compounds is presented for comparative context; however, it is crucial to emphasize that these data are not directly applicable to this compound and should be interpreted with caution.

Physicochemical Information

Basic identification and physicochemical properties of this compound are available.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |

| Molecular Weight | 211.69 g/mol | PubChem[1] |

| CAS Number | 10345-79-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Benzamide, 2-chloro-N,N-diethyl-; N,N-DIETHYL-O-CHLOROBENZAMIDE; o-chloro-N,N-diethylbenzamide | PubChem[1] |

Overview of Toxicological Data Gaps

A complete toxicological profile requires data from a battery of tests. For this compound, data is missing for all major toxicological endpoints:

-

Acute Toxicity: No studies on the effects of single, high-dose exposure via oral, dermal, or inhalation routes were found. Therefore, key metrics like the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are unknown.

-

Sub-chronic and Chronic Toxicity: No information is available on the effects of repeated or long-term exposure. This prevents the identification of a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity: There are no available studies, such as the Ames test or in vitro/in vivo chromosomal aberration assays, to assess the potential for this compound to cause genetic mutations.

-

Carcinogenicity: No long-term animal bioassays have been conducted to evaluate the carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity: The potential effects on fertility, reproductive organs, and fetal development have not been studied.

-

Mechanisms of Toxicity: Without toxicological data, the mechanisms of action and any associated signaling pathways remain entirely uninvestigated.

Data from Structurally Related Compounds (for Context Only)

To provide some perspective, toxicological data for a few structurally related compounds are summarized below. It is imperative to reiterate that these findings are not predictive of the toxicological profile of this compound. Structural differences, such as the position of the chlorine atom or its absence, can significantly alter a compound's biological activity and toxicity.

N,N-Diethylbenzamide (DEB)

DEB is an analogue that lacks the chlorine substituent. A comparative inhalation toxicity study in mice reported an acute 4-hour LC50 value for DEB aerosols to be greater than 2.5 g/m³.[2] The study also noted that irreversible depression in respiratory frequency was observed at concentrations of 277 mg/m³ and above.[2]

N,N-Diethyl-m-toluamide (DEET)

DEET, a common insect repellent, is an isomer of N,N-diethyl-toluamide. It is one of the most extensively studied benzamides. Its neurotoxicity is thought to involve multiple mechanisms, including inhibition of acetylcholinesterase and effects on octaminergic synapses in insects.[3][4] Studies in rats have investigated its reproductive and developmental toxicity, with one study showing no evidence of such effects, although signs of neurotoxicity were observed in the adult treated rats.[5]

2-Chloronitrobenzene

This compound shares the 2-chloro substitution pattern but has a nitro group instead of a diethylamide group. It has been shown to be mutagenic in Salmonella typhimurium with metabolic activation and induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells.[6] In continuous breeding studies in mice, 2-chloronitrobenzene did not affect fertility.[6]

Required Experimental Protocols for a Complete Toxicological Profile

To address the existing data gaps, a standard set of toxicological studies would need to be performed. The methodologies for these are well-established and guided by international regulatory bodies like the OECD.

Acute Toxicity Testing

-

Protocol: Typically follows OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).

-

Methodology: Involves administering the substance to animals (usually rats or mice) in a single dose via the relevant route of exposure. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50 or LC50.

The logical workflow for initiating a toxicological assessment would begin with determining acute toxicity.

Caption: Workflow for Acute Toxicity Testing.

Genotoxicity Testing

-

Protocol: A battery of tests is required, starting with an in vitro bacterial reverse mutation test (Ames test, OECD TG 471).[7] This is often followed by an in vitro test in mammalian cells (e.g., OECD TG 473 for chromosomal aberrations) and, if positive results are found, an in vivo test (e.g., OECD TG 474, Mammalian Erythrocyte Micronucleus Test).

-

Methodology: The Ames test exposes various strains of Salmonella typhimurium with specific genetic mutations to the test chemical (with and without metabolic activation) to see if it causes a reversion to the wild type, indicating mutagenic potential.

A standard workflow for assessing genotoxicity is illustrated below.

Caption: Standard Genotoxicity Testing Workflow.

Carcinogenicity Bioassay

-

Protocol: Typically a 2-year bioassay in two rodent species (e.g., rat and mouse) as described in OECD TG 451.[8]

-

Methodology: Animals are administered the test substance daily for a large portion of their lifespan. Tissues and organs are examined for the development of tumors at the end of the study. Due to the long duration and high cost, this study is usually undertaken when there is evidence of genotoxicity or other concerning findings from shorter-term studies.

Conclusion

The toxicological profile of this compound is currently undefined due to a complete lack of publicly available data. While information on related benzamides can provide some limited context on potential biological activities, it is insufficient for a reliable safety assessment. To characterize the potential hazards of this compound for researchers, scientists, and drug development professionals, a comprehensive suite of toxicological studies, beginning with acute toxicity and genotoxicity, is required. Without such data, any handling or use of this compound should proceed with significant caution, assuming it to be a potentially hazardous substance.

References

- 1. This compound | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). | Sigma-Aldrich [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Reproductive and developmental toxicity of N,N-diethyl-m-toluamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Potential Therapeutic Targets of 2-Chloro-N,N-diethylbenzamide: A Technical Guide

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 2-Chloro-N,N-diethylbenzamide based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. The information regarding therapeutic targets is largely inferred from structurally similar compounds due to the limited direct research on this compound itself. All presented data and hypotheses require experimental validation.

Executive Summary

This compound is a synthetic organic compound for which specific therapeutic targets have not been extensively elucidated in publicly available research. However, analysis of structurally related benzamide derivatives suggests potential therapeutic avenues in the fields of anti-inflammatory and antimicrobial research. This guide synthesizes the available data on analogous compounds to propose potential mechanisms of action and outlines a roadmap for the preclinical investigation of this compound. All quantitative data, hypothetical signaling pathways, and experimental workflows are presented to guide future research and development efforts.

Inferred Therapeutic Potential Based on Structural Analogs

Direct experimental evidence for the biological activity of this compound is scarce. However, the biological activities of structurally related compounds can provide valuable insights into its potential therapeutic applications.

Potential Anti-Inflammatory Activity

A structurally similar compound, 2-chloro-N,N-diethyl-4-hydroxybenzamide, has been noted for its potential anti-inflammatory effects, possibly through the inhibition of enzymes involved in inflammatory pathways.[1] Benzamide derivatives, in general, have been investigated for their anti-inflammatory properties.[2] This suggests that this compound may also modulate inflammatory responses.

A hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of other benzamides, could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Potential Antimicrobial Activity

The analog 2-chloro-N,N-diethyl-4-hydroxybenzamide has also been suggested to possess antibacterial and antifungal properties.[1] Furthermore, various benzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities.[3] This indicates that this compound could be a candidate for development as a novel antimicrobial agent. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Toxicological Profile of a Related Compound

| Compound | Species | Exposure Route | Acute Toxicity (LC50) | Respiratory Effects | Reference |

| N,N-diethylbenzamide (DEB) | Male Mice | Inhalation (4-hour) | >2.5 g/m³ | Irreversible respiratory depression at ≥277 mg/m³ | [4] |

Proposed Experimental Protocols for Target Identification and Validation

To elucidate the therapeutic targets of this compound, a systematic preclinical research workflow is necessary.

In Vitro Assays

-

Target-Based Screening:

-

Enzyme Inhibition Assays: To investigate the inhibitory effects on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and kinases in the NF-κB pathway (e.g., IKK).

-

Receptor Binding Assays: To determine the affinity for G-protein coupled receptors (GPCRs) and other cell surface receptors involved in inflammation and immune responses.

-

-

Phenotypic Screening:

-

Cell-Based Anti-Inflammatory Assays: Using cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) via ELISA or multiplex assays.

-

Antimicrobial Susceptibility Testing:

-

Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Agar Disk Diffusion: To qualitatively assess the antimicrobial activity.

-

-

In Vivo Models

-

Animal Models of Inflammation:

-

Carrageenan-Induced Paw Edema: An acute model of inflammation in rodents to assess the anti-edematous effects of the compound.

-

LPS-Induced Systemic Inflammation: To evaluate the in vivo efficacy in reducing systemic inflammatory responses.

-

-

Animal Models of Infection:

-

Murine Thigh Infection Model: To assess the in vivo efficacy against bacterial infections.

-

Systemic Candidiasis Model: To evaluate the in vivo antifungal activity.

-

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, preliminary data from structurally related compounds suggest that it may hold promise as an anti-inflammatory or antimicrobial agent. The proposed experimental workflows provide a clear path for future research to identify and validate its specific molecular targets and to determine its potential for further drug development. A thorough investigation into its biological activities and safety profile is warranted to unlock its therapeutic potential.

References

- 1. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]

- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 2-Chloro-N,N-diethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-diethylbenzamide is a synthetic organic compound belonging to the extensive class of benzamides. While its direct historical discovery and development are not extensively documented in publicly available literature, its structural similarity to well-characterized compounds, notably the insect repellent N,N-diethyl-m-toluamide (DEET) and N,N-diethylbenzamide (DEB), provides a framework for understanding its potential synthesis, properties, and biological activities. This technical guide synthesizes the available information on this compound and its analogues to provide a comprehensive overview for research and development purposes.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antipsychotic, antihypertensive, antibacterial, and antimicrobial properties[1]. The substitution pattern on the benzene ring and the amide nitrogen significantly influences the compound's physicochemical properties and its interaction with biological targets. This compound, with its ortho-chloro substitution and diethylamide group, presents an intriguing candidate for further investigation. This document aims to consolidate the known data regarding its synthesis, properties, and potential biological relevance, drawing parallels with closely related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C11H14ClNO | PubChem[2] |

| Molecular Weight | 211.69 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 10345-79-6 | PubChem[2] |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1Cl | PubChem[2] |

| Physical Description | Liquid (at 25 °C) | Sigma-Aldrich[3] |

| Boiling Point | 148-150 °C at 55 mmHg | Sigma-Aldrich[3] |

| Density | 1.089 g/mL at 25 °C | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.47 | Sigma-Aldrich[3] |

Synthesis and Experimental Protocols

General Synthesis of N,N-Diethylbenzamides

A general and widely used method for the synthesis of N,N-diethylbenzamides involves the reaction of a corresponding benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct[4].

Experimental Protocol:

-

Dissolve diethylamine and a tertiary amine base (e.g., triethylamine) in an inert solvent such as methylene chloride.

-

Cool the solution in an ice bath.

-

Add the desired benzoyl chloride (in this case, 2-chlorobenzoyl chloride) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours)[4].

-

Remove the precipitated triethylamine hydrochloride by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by distillation or chromatography.

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are scarce. However, significant insights can be drawn from its structural analogues.

Insect Repellent Activity

The parent compound, N,N-diethylbenzamide (DEB), has been investigated as an insect repellent[5][6]. A study comparing DEB with DEET (N,N-diethyl-3-methylbenzamide) and DEPA (N,N-diethylphenylacetamide) assessed their efficacy and toxicity. While all three showed repellent properties, DEB exhibited some respiratory toxicity in mice at higher concentrations[7]. Another study on a formulation named TRIG, containing 15% N,N-diethylbenzamide, demonstrated significant protection against Anopheles arabiensis and Culex quinquefasciatus mosquitoes[6].

Table 2: Comparative Repellent Activity of N,N-Diethylbenzamide (TRIG) and DEET

| Repellent | Mosquito Species | Application Rate | Protection (%) | Complete Protection Time (hrs) |

| TRIG (15% DEB) | An. arabiensis | Recommended dose | >90 | ~6 |

| TRIG (15% DEB) | Cx. quinquefasciatus | Recommended dose | >90 | ~6 |

| DEET (20%) | An. arabiensis | Recommended dose | >90 | ~6 |

| DEET (20%) | Cx. quinquefasciatus | Recommended dose | >90 | ~6 |

Source: Adapted from a field study on TRIG and DEET[6].

The presence of the chloro group in the ortho position of this compound may modulate its volatility, binding to insect olfactory receptors, and overall repellent efficacy.

Proposed Mechanism of Action (Inferred from DEET)

The precise mechanism of action for DEET, and by extension other diethylbenzamides, is still under investigation but is thought to involve multiple pathways[8][9]. It is hypothesized that DEET acts by:

-

Olfactory Confusion: Confusing or inhibiting mosquito odorant receptors at a distance, making it difficult for them to locate a host[8].

-

Contact Repellency: Acting as a contact irritant through mosquito chemoreceptors[8].

-

Octopaminergic System Modulation: Recent studies suggest that DEET may exert its neurotoxic effects in insects by targeting octopaminergic synapses, leading to neuroexcitation[9].

The proposed signaling pathway for the action of DEET on octopamine receptors is illustrated below. It is plausible that this compound could share a similar mechanism of action.

Caption: Inferred signaling pathway based on DEET's action.

Other Potential Biological Activities

Benzamide derivatives have been explored for a multitude of therapeutic applications. The structural features of this compound suggest that it could be a scaffold for developing agents with anti-inflammatory, antibacterial, or antifungal properties[10]. Further screening and derivatization are necessary to explore these possibilities.

Toxicity and Safety

Comparative inhalation toxicity studies have been conducted on N,N-diethylbenzamide (DEB). The acute LC50 value for a 4-hour exposure in male mice was found to be >2.5 g/m³[7]. However, irreversible depression in respiratory frequency was observed at concentrations of 277 mg/m³ and above[7]. This suggests that while having a relatively low acute toxicity, prolonged or high-concentration exposure to DEB may have adverse respiratory effects. The toxicity profile of this compound has not been specifically reported and would require dedicated toxicological studies.

Conclusion and Future Directions

This compound remains a compound with a largely unexplored potential. Based on the available data for its structural analogues, it is a promising candidate for investigation as an insect repellent and potentially as a scaffold for other bioactive molecules. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and optimizing a reproducible synthetic route and fully characterizing the compound using modern analytical techniques.

-